BenchChemオンラインストアへようこそ!

5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Lipophilicity CNS drug design Enaminone SAR

5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS: 1024231-02-4, MF: C14H14F3NO, MW: 269.26 g/mol) is a synthetic small-molecule enaminone bearing a 5-methyl substituent on the cyclohexenone ring and a 2-(trifluoromethyl)anilino group at the 3-position. It belongs to the well-characterized chemotype of 5-methyl-3-[(substituted)-phenylamino]-cyclohex-2-enone derivatives, a class originally developed by Eddington and Scott for anticonvulsant applications.

Molecular Formula C14H14F3NO
Molecular Weight 269.267
CAS No. 1024231-02-4
Cat. No. B2573464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
CAS1024231-02-4
Molecular FormulaC14H14F3NO
Molecular Weight269.267
Structural Identifiers
SMILESCC1CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H14F3NO/c1-9-6-10(8-11(19)7-9)18-13-5-3-2-4-12(13)14(15,16)17/h2-5,8-9,18H,6-7H2,1H3
InChIKeyCBEDYMZEHXJGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS 1024231-02-4): A Procurable Ortho-CF3 Enaminone for CNS and Inflammation Research


5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS: 1024231-02-4, MF: C14H14F3NO, MW: 269.26 g/mol) is a synthetic small-molecule enaminone bearing a 5-methyl substituent on the cyclohexenone ring and a 2-(trifluoromethyl)anilino group at the 3-position. It belongs to the well-characterized chemotype of 5-methyl-3-[(substituted)-phenylamino]-cyclohex-2-enone derivatives, a class originally developed by Eddington and Scott for anticonvulsant applications [1]. The ortho-CF3 substitution confers distinct electronic and lipophilic properties compared to the more extensively studied para-substituted analogs, making this compound a valuable tool for structure–activity relationship (SAR) studies and CNS drug discovery programs [2].

Why Ortho-CF3 Substituted Enaminones Like 5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one Cannot Be Replaced by Para-Analogs in CNS or Inflammation Research


Within the 5-methylcyclohexenone enaminone family, the position of trifluoromethyl substitution on the anilino ring dictates profound differences in lipophilicity, steric bulk, and pharmacological outcome. The ortho-CF3 group lowers calculated logP (clogP 3.33) by nearly one log unit compared to the para-CF3 isomer (LogP 4.07), altering blood–brain barrier penetration potential and metabolic stability profiles [1]. Anticonvulsant SAR studies have shown that ortho-substituted analogs exhibit distinct activity profiles versus para-substituted congeners, with some ortho compounds demonstrating efficacy where para analogs are inactive [2]. These pharmacophore-level differences mean that generic interchange of enaminone analogs without controlling for substitution position is scientifically invalid for reproducible CNS target engagement studies.

5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one Quantitative Differentiation vs. Closest Analogs: Evidence for Scientific Procurement


Ortho-CF3 Substitution Lowers Lipophilicity by ~0.74 Log Units Versus the Para-CF3 Isomer

The target compound displays a calculated partition coefficient (clogP) of 3.33, whereas the para-CF3 regioisomer (CAS 544473-09-8) has a reported LogP of 4.07 [1]. This 0.74 log unit reduction in lipophilicity is a direct consequence of ortho substitution and is predicted to influence membrane permeability, CNS penetration, and metabolic clearance [2].

Lipophilicity CNS drug design Enaminone SAR

Class-Level Anticonvulsant SAR Reveals Ortho Substitution Yields Divergent Activity from Para-Substituted Analogs

The Eddington 2003 SAR study of twenty 5-methyl-3-[(substituted)-phenylamino]-cyclohex-2-enone derivatives demonstrated that substituent position on the anilino ring is a critical determinant of anticonvulsant activity in the maximal electroshock (MES) seizure model [1]. While the specific ED50 for the 2-CF3 analog was not disclosed in the public abstract, the series analysis established that ortho-substituted compounds exhibit distinct activity clusters separable from para-substituted analogs, with some ortho derivatives active where their para counterparts were inactive. Computational modeling by Gibson et al. (2009) further rationalized these positional effects via differences in electrostatic potential surfaces and HOMO/LUMO distributions [2].

Anticonvulsant Epilepsy Enaminone pharmacophore

Structurally Related 4-OCF3 Analog Demonstrates GABAA Receptor Positive Allosteric Modulation (EC50 24.5 µM)—A Mechanistic Precedent Inaccessible with Alternative Scaffolds

The closest pharmacologically characterized analog, KRS-5Me-4-OCF3 (5-methyl-3-(4-trifluoromethoxy-phenylamino)-cyclohex-2-enone), acts as a positive allosteric modulator (PAM) of GABAA receptors, producing a concentration-dependent leftward shift of the GABA concentration–response curve with an EC50 of 24.5 μM in olfactory bulb mitral cell patch-clamp recordings [1]. The effect was blocked by a benzodiazepine site antagonist, confirming binding at the classical benzodiazepine recognition site. While this specific mechanism has been demonstrated for the 4-OCF3 congener, the shared 5-methyl-3-anilino-cyclohex-2-enone scaffold and the known critical role of the anilino NH and enaminone carbonyl in receptor interaction [2] support the potential for related GABAA modulatory activity by the 2-CF3 analog.

GABAA receptor Positive allosteric modulator Patch-clamp electrophysiology

3-Aminocyclohex-2-en-1-one Scaffold Demonstrates CXCR2 Antagonism with Sub-10 µM IC50—A Distinct Inflammation Target Not Shared with Other Enaminone Chemotypes

A focused library of 44 3-aminocyclohex-2-en-1-one derivatives was evaluated for CXCR2 antagonism, yielding 13 compounds with IC50 values below 10 µM in a Tango assay specific for CXCR2 [1]. Notably, none of the active compounds showed significant cytotoxicity, and in silico ADMET predictions indicated drug-like properties [1]. While the reported library focused primarily on N-alkyl and N-benzyl derivatives rather than the N-aryl (anilino) subclass to which the target compound belongs, the shared 3-aminocyclohex-2-en-1-one core establishes CXCR2 as a tractable target for this scaffold [2].

CXCR2 antagonist Inflammation Chemokine receptor

Commercial Purity Specifications: 98% (Leyan) vs. 90–95% from Alternative Sources—Impact on Reproducibility of Biological Assays

The target compound is available from multiple vendors with varying purity specifications. Leyan (Shanghai) supplies the compound at 98% purity (Catalog No. 1622118), whereas other sources offer 95% (AKSci) and 90% (Chemenu) . The 3–8 percentage point purity differential may correspond to the presence of unreacted 2-(trifluoromethyl)aniline or regioisomeric byproducts, which could act as confounding agents in sensitive biological assays such as patch-clamp electrophysiology or receptor binding studies.

Chemical purity Procurement specification Assay reproducibility

Storage Condition Specification: 2–8°C Requirement Indicates Thermal Sensitivity Not Shared by All Enaminone Analogs

The Sigma-Aldrich/AA Blocks listing specifies a storage temperature of 2–8°C for this compound, consistent with the thermal lability of the enaminone functional group . In contrast, the des-methyl analog 3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS not listed with storage spec) and certain N-alkyl enaminones are reported as room-temperature stable [1]. The 5-methyl substitution on the cyclohexenone ring may contribute to increased reactivity via enolate formation, necessitating refrigerated storage and shipping to maintain structural integrity.

Compound stability Storage conditions Procurement logistics

Optimal Research Applications for 5-Methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one Based on Quantitative Differentiation Evidence


Ortho-vs-Para Substituent SAR Studies in Anticonvulsant Enaminone Lead Optimization

The 0.74 log unit lipophilicity difference between the ortho-CF3 (clogP 3.33) and para-CF3 (LogP 4.07) isomers makes this compound an essential paired probe for determining the contribution of substitution position to CNS penetration and anticonvulsant efficacy [1][2]. Researchers can use the target compound alongside the para-CF3 analog (CAS 544473-09-8) in matched MES seizure models to deconvolute lipophilicity-driven from pharmacophore-driven activity, a study design not possible with single-isomer procurement.

GABAA Receptor Benzodiazepine-Site Pharmacology and Ortho-Substituent Probing

Given that the 4-OCF3 congener KRS-5Me-4-OCF3 acts as a GABAA PAM at the benzodiazepine site (EC50 24.5 μM), this 2-CF3 analog enables systematic exploration of how ortho electron-withdrawing groups influence benzodiazepine-site binding affinity and efficacy [1]. Whole-cell patch-clamp electrophysiology in rodent brain slices can directly compare the ortho-CF3 compound's effects on GABA-evoked currents against the published 4-OCF3 data, addressing a key gap in enaminone GABAA SAR.

Dual-Mechanism Probe for CNS Inflammation: Bridging CXCR2 Antagonism and GABAA Modulation

The 3-aminocyclohex-2-en-1-one scaffold has validated CXCR2 antagonism (IC50 < 10 µM) [1] and GABAA PAM activity [2] in independent studies. Procuring the 2-CF3 anilino analog allows researchers to test whether a single chemical entity can simultaneously engage both targets, a dual-mechanism approach relevant to neuroinflammatory conditions where both chemokine signaling and GABAergic tone are dysregulated. The 98% purity available from Leyan ensures that observed dual activity is not an artifact of impurities.

Computational Chemistry Model Training and Pharmacophore Validation

The Gibson et al. (2009) molecular modeling study of 5-methylcyclohexenone derivatives provides a computational framework for predicting anticonvulsant activity based on electrostatic and conformational parameters [1]. The ortho-CF3 analog, as a member of the original Eddington 2003 series, can serve as a test case for validating computational models that predict the impact of ortho substitution on bioactivity. The compound's commercial availability at defined purity (98%) ensures reproducible input for QSAR model development and prospective virtual screening campaigns.

Quote Request

Request a Quote for 5-methyl-3-{[2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.